molecular formula C7H18OSi B157788 Trimethyl(1-methylpropoxy)silane CAS No. 1825-66-7

Trimethyl(1-methylpropoxy)silane

Cat. No.: B157788
CAS No.: 1825-66-7
M. Wt: 146.3 g/mol
InChI Key: NPVKWWQBIVSLRO-UHFFFAOYSA-N
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Description

Trimethyl(1-methylpropoxy)silane is an organosilicon compound that belongs to the class of alkoxy silanes. These compounds are known for their ability to form strong bonds with both organic and inorganic materials, making them valuable in various industrial applications. This compound is particularly notable for its use as a coupling agent, adhesion promoter, and surface modifier.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(1-methylpropoxy)silane typically involves the reaction of trimethylchlorosilane with sec-butyl alcohol under controlled conditions. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{sec-C}_4\text{H}_9\text{OH} \rightarrow \text{(CH}_3\text{)}_3\text{SiOC}_4\text{H}_9\text{ + HCl} ] This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1-methylpropoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl(1-methylpropoxy)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

    Industry: Acts as an adhesion promoter in coatings, sealants, and adhesives.

Mechanism of Action

The mechanism of action of Trimethyl(1-methylpropoxy)silane involves its ability to form covalent bonds with both organic and inorganic substrates. This is achieved through the hydrolysis of the alkoxy group to form silanols, which can then condense with hydroxyl groups on the substrate surface. This results in the formation of strong siloxane bonds, enhancing the adhesion and durability of the material .

Comparison with Similar Compounds

Similar Compounds

  • Trimethoxysilane
  • Triethoxysilane
  • Phenyltrimethoxysilane

Comparison

Trimethyl(1-methylpropoxy)silane is unique due to its sec-butoxy group, which provides distinct steric and electronic properties compared to other alkoxy silanes. This makes it particularly effective in applications requiring enhanced adhesion and hydrophobicity.

Biological Activity

Trimethyl(1-methylpropoxy)silane, an organosilicon compound, is gaining attention for its diverse applications in both industrial and biological contexts. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of this compound

This compound (CAS Number: 1825-66-7) belongs to the class of alkoxy silanes, known for their ability to form strong bonds with various substrates. It is utilized as a coupling agent, adhesion promoter, and surface modifier in numerous applications, including biomolecular modifications to enhance stability and functionality.

The synthesis of this compound involves the reaction of trimethylchlorosilane with sec-butyl alcohol. The reaction can be summarized as follows:

 CH3 3SiCl+sec C4H9OH CH3 3SiOC4H9+HCl\text{ CH}_3\text{ }_3\text{SiCl}+\text{sec C}_4\text{H}_9\text{OH}\rightarrow \text{ CH}_3\text{ }_3\text{SiOC}_4\text{H}_9+\text{HCl}

This process typically requires a base like pyridine to neutralize the hydrochloric acid produced.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with organic and inorganic substrates. Upon hydrolysis, the alkoxy group converts into silanols, which can condense with hydroxyl groups on the substrate surface, resulting in robust siloxane bonds. This mechanism enhances adhesion and durability in various applications.

Biological Applications

Modification of Biomolecules : this compound is used to modify biomolecules, improving their stability and functionality. This property is particularly valuable in drug delivery systems where enhanced bioavailability of therapeutic agents is crucial.

Cytotoxicity Studies : Research has indicated that silanes can exhibit cytotoxic effects depending on their structure and concentration. A study evaluated the cytotoxic potential of various organosilicon compounds on cancer cell lines, highlighting the importance of structural modifications in determining biological activity .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of organosilicon compounds similar to this compound. The results indicated that specific modifications could enhance cytotoxicity against various cancer cell lines. The study employed MTT assays to measure cell viability after treatment with different concentrations of the compounds .

Case Study 2: Drug Delivery Systems

In another research effort, this compound was evaluated for its role in drug delivery systems. The study demonstrated that incorporating this silane into polymer matrices significantly improved the release profile of therapeutic agents, enhancing their bioavailability and therapeutic efficacy.

Comparative Analysis

The following table summarizes key properties and applications of this compound compared to other organosilicon compounds:

CompoundBiological ActivityApplicationsSynthesis Method
This compoundModerate cytotoxicityDrug delivery, biomolecule modificationReaction with sec-butyl alcohol
TrimethoxysilaneLow cytotoxicitySurface modificationHydrolysis of trimethylchlorosilane
VinyltrimethoxysilaneHigh adhesion propertiesCoatings, sealantsReaction with vinyl alcohol

Properties

IUPAC Name

butan-2-yloxy(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-6-7(2)8-9(3,4)5/h7H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVKWWQBIVSLRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347456
Record name sec-Butoxy(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1825-66-7
Record name sec-Butoxy(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.06 g (74.2 mmol) of chlorotrimethylsilane were added dropwise to a solution of 5.00 g (67.5 mmol) of 2-butanol and 6.10 g (74.2 mmol) of 1-methylimidazole while stirring at 0° C. The reaction mixture was stirred for another 30 minutes at 0° C. and for 5 minutes at 80° C., resulting in the formation of a liquid two-phase mixture. The upper phase was separated off to give 8.50 g (theory: 9.88 g) of 2-trimethylsilyloxybutane as a colorless, slightly turbid oil having a purity of 96% (GC).
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One

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